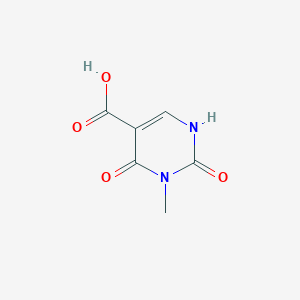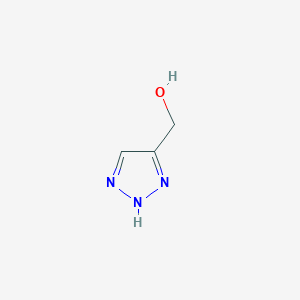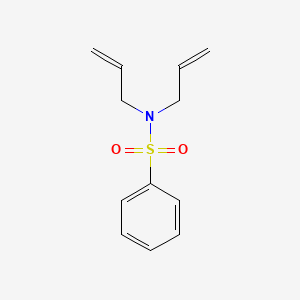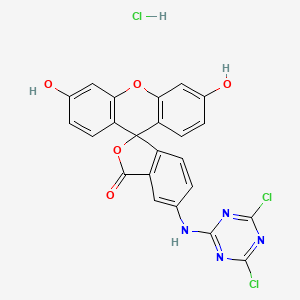
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-, monohydrochloride
説明
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as potential central nervous system agents due to a common structural motif found in certain antidepressants. The synthesis process typically involves the lithiation of a bromobenzhydryl ether, followed by the addition of a piperidone and subsequent acid-catalyzed cyclization. N-Dealkylation methods are used to produce demethyl analogues. The synthesis of these compounds has been driven by their ability to inhibit tetrabenazine-induced ptosis, which is a common property of antidepressants. Modifications to the nitrogen moiety or the introduction of large substituents have been found to reduce the activity of these compounds .
Molecular Structure Analysis
The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues has been investigated using 13C NMR spectroscopy. The stereochemistry of these compounds has been tentatively assigned based on chemical arguments and supported by NMR chemical shift data. The cis- and trans-isomers of these compounds have been separated and evaluated, with the cis-3'-phenyl series showing optimal activity. The molecular structure plays a crucial role in the biological activity of these compounds, with certain structural features being associated with higher potency .
Chemical Reactions Analysis
The chemical reactivity of spiro[isobenzofuran-1(3H),9'(9H)xanthen]-3-one derivatives has been studied in the context of leuco fluoran dyes. Halogenation reactions using N-bromosuccinimide and N-chlorosuccinimide have been performed to produce halogenated derivatives. The structures of these derivatives were confirmed using two-dimensional proton-proton (COSY) NMR experiments. These reactions are significant as they modify the thermal properties of the compounds, which were examined using differential scanning calorimetry (DSC) .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been evaluated in the context of their potential as central nervous system agents. The compounds exhibit varying degrees of potency in different biological assays, such as the Sidman avoidance paradigm in rats and the inhibition of apomorphine-induced emesis in dogs. The physical properties, such as thermal stability, have also been assessed to understand the suitability of these compounds for practical applications. The halogenated derivatives, in particular, have been compared with commercially available counterparts to evaluate their thermal behavior .
作用機序
Target of Action
The primary target of 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride, also known as DTAF, are amino groups and N-terminal amino acids of proteins . The compound is a fluorescein derivative that reacts with these targets at neutral pH .
Mode of Action
DTAF interacts with its targets through a covalent bonding mechanism . The dichlorotriazine group in the compound readily reacts with amino groups in proteins . This reaction is one of the few reported to occur directly with polysaccharides and other alcohols in aqueous solution, provided the pH is greater than 9 and no other nucleophiles are present .
Pharmacokinetics
The solubility of dtaf in methanol is reported to be 20 mg/ml , which could potentially influence its bioavailability.
Result of Action
DTAF is primarily used as a fluorescent labeling agent . It has been used to covalently label xanthan gum (XG) to study its gelatin behavior . The compound’s fluorescent properties allow for the visualization of these targets under appropriate conditions .
Action Environment
The action of DTAF can be influenced by environmental factors such as pH. The compound readily reacts with amino groups in proteins and other nucleophiles in aqueous solution, provided the pH is greater than 9 . Additionally, the compound should be stored in a dark environment at temperatures between -5 to -30°C to maintain its stability .
特性
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23;/h1-9,30-31H,(H,26,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKHPXUAULWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68425-77-4, 51306-35-5 (Parent) | |
| Record name | Spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3′,6′-dihydroxy-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68425-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066733 | |
| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21811-74-5 | |
| Record name | Dichlorotriazinylaminofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21811-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is DTAF used to study fungal infections?
A: DTAF is a valuable tool in studying the interaction between fungal components and the immune system. Specifically, researchers have used DTAF to label β-glucans, a major component of fungal cell walls []. This labeling allows for the visualization of β-glucan internalization by macrophages, immune cells that engulf and destroy foreign particles. By observing this process under a fluorescence microscope, researchers can gain a better understanding of the mechanisms involved in the immune response to fungal infections [].
Q2: Can you elaborate on the significance of the finding that internalization of β-glucans by macrophages may not be necessary for triggering inflammatory responses?
A: Research using DTAF-labeled β-glucans revealed that even when internalization of these fungal components was inhibited, inflammatory responses like NF-κB translocation and TNF-alpha production still occurred []. This suggests that the binding of β-glucans to surface receptors on macrophages, such as Dectin-1, might be sufficient to initiate an inflammatory cascade, even without complete engulfment []. This finding could have significant implications for understanding how the immune system recognizes and responds to fungal pathogens.
Q3: Besides studying fungal interactions, what other applications does DTAF have in research?
A3: DTAF's fluorescent properties make it a versatile tool in various research fields. For instance, it has been successfully used to label:
- Poly(vinyl alcohol) (PVA) chains: This allowed researchers to study the diffusion of PVA in polymeric solutions using Fluorescence Correlation Spectroscopy (FCS) []. This method helps understand the behavior of polymers in different environments.
- Lentinan: In pharmacokinetic studies, DTAF-labeled lentinan, a type of β-glucan, allowed researchers to track its metabolism and degradation in rats, providing valuable data on its pharmacokinetic profile [].
Q4: Are there any studies investigating the distribution of microbial communities using DTAF?
A: Yes, DTAF has been employed to determine the total cell counts in environmental samples like river sediments []. By staining sediment samples with DTAF and using Fluorescence in situ Hybridization (FISH) with specific probes, researchers can identify and quantify different microbial populations, offering insights into the composition and dynamics of microbial communities in various ecosystems [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





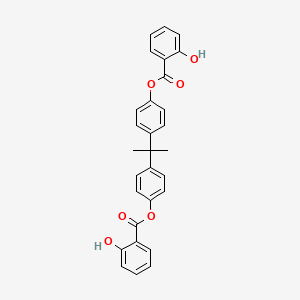
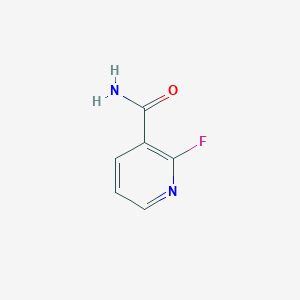
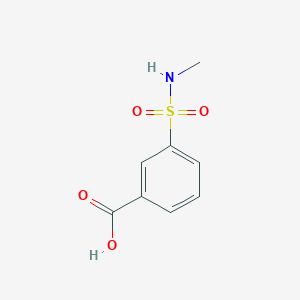
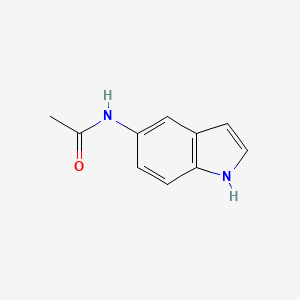
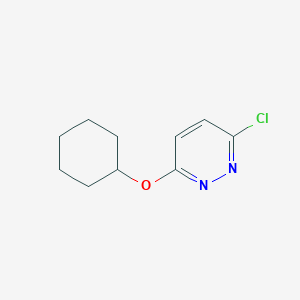

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)
![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
